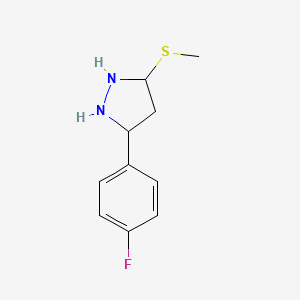![molecular formula C33H31BO12 B12353098 Acetoxymethyl 3'-(acetoxymethoxy)-3-oxo-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylate CAS No. 1268491-69-5](/img/structure/B12353098.png)
Acetoxymethyl 3'-(acetoxymethoxy)-3-oxo-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
This modification enhances the compound’s cellular retention and sensitivity to hydrogen peroxide . The preparation involves the following steps:
Synthesis of the core structure: The core structure of PF6-AM is synthesized by reacting specific organic compounds under controlled conditions.
Introduction of acetoxymethyl ester groups: The core structure is then modified by introducing acetoxymethyl ester groups, which protect the anionic carboxylate forms and facilitate cellular entry.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
PF6-AM undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include:
Esterases: Enzymes that catalyze the hydrolysis of ester bonds.
Hydrogen peroxide: The target molecule for detection by PF6-AM.
The major product formed from these reactions is a fluorescent compound that indicates the presence of hydrogen peroxide .
Wissenschaftliche Forschungsanwendungen
PF6-AM has a wide range of scientific research applications, including:
Biological Research: PF6-AM is used to detect and measure hydrogen peroxide levels in living cells, providing insights into cellular oxidative stress and signaling pathways.
Medical Research: The compound is employed in studies related to oxidative stress and its role in various diseases, including cancer, neurodegenerative disorders, and aging.
Chemical Research: PF6-AM is used in the development of new fluorescent probes and sensors for detecting reactive oxygen species.
Industrial Applications: PF6-AM can be used in the development of diagnostic tools and assays for detecting oxidative stress in various industrial processes.
Wirkmechanismus
PF6-AM exerts its effects through the following mechanism:
Cellular Entry: The acetoxymethyl ester groups allow PF6-AM to readily enter cells.
Esterase Cleavage: Once inside the cell, intracellular esterases cleave the acetoxymethyl ester groups, converting PF6-AM into its anionic carboxylate form.
Reaction with Hydrogen Peroxide: The anionic form of PF6-AM reacts with hydrogen peroxide, leading to the formation of a fluorescent product that can be detected using fluorescence microscopy.
The molecular targets and pathways involved include intracellular esterases and hydrogen peroxide, which is a key signaling molecule in various cellular processes .
Vergleich Mit ähnlichen Verbindungen
PF6-AM can be compared with other similar compounds, such as:
Peroxyfluor-1 (PF1): Another fluorescent indicator for hydrogen peroxide detection, but with different sensitivity and specificity profiles.
Peroxyfluor-2 (PF2): Similar to PF1, but with modifications that enhance its cellular retention and sensitivity to hydrogen peroxide.
PF6-AM is unique due to its high sensitivity and specificity for hydrogen peroxide, as well as its ability to retain within cells for extended periods, allowing for more accurate and prolonged detection .
Eigenschaften
CAS-Nummer |
1268491-69-5 |
|---|---|
Molekularformel |
C33H31BO12 |
Molekulargewicht |
630.4 g/mol |
IUPAC-Name |
acetyloxymethyl 3'-(acetyloxymethoxy)-1-oxo-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2-benzofuran-3,9'-xanthene]-5-carboxylate |
InChI |
InChI=1S/C33H31BO12/c1-18(35)39-16-41-22-9-12-25-28(15-22)43-27-14-21(34-45-31(3,4)32(5,6)46-34)8-11-24(27)33(25)26-13-20(7-10-23(26)30(38)44-33)29(37)42-17-40-19(2)36/h7-15H,16-17H2,1-6H3 |
InChI-Schlüssel |
DYRAQRKTJXRJKN-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)OCOC(=O)C)C6=C(C=CC(=C6)C(=O)OCOC(=O)C)C(=O)O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-Hydroxy-3,5-dimethylphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]tridec-1(9)-en-3-one](/img/structure/B12353017.png)


![[3-(aminomethyl)-1-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B12353041.png)


![[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] acetate](/img/structure/B12353060.png)





![3-[2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl]-1,6,7,8,9,9a-hexahydropyrido[1,2-a][1,3,5]triazine-2,4-dione;hydrochloride](/img/structure/B12353080.png)

